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molecular formula C13H12ClNO2 B8633041 6-Chloro-1,2,3,4-tetrahydrocarbazole-2-carboxylic acid CAS No. 36077-02-8

6-Chloro-1,2,3,4-tetrahydrocarbazole-2-carboxylic acid

Cat. No. B8633041
M. Wt: 249.69 g/mol
InChI Key: NXJTUXDOUWMCMQ-UHFFFAOYSA-N
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Patent
US04009181

Procedure details

A stirred mixture of 100 mg. of 9-benzoyl-6-chloro-1,2,3,4-tetrahydrocarbazole-2-carboxylic acid and 5 ml. of 3N sodium hydroxide was heated on a steam bath for 5 minutes and cooled to room temperature. After 1 hour at room temperature, the reaction mixture was further cooled in an ice bath, filtered and the filter cake was washed with 10 drops of cold water. The filter cake was dissolved in 20 ml. of warm water, and the resulting warm solution was made strongly acid with 1N hydrochloric acid. Following filtration, washing with warm water and drying, 56 mg. of (±) 6-chloro-1,2,3,4-tetrahydrocarbazole-2-carboxylic acid was obtained, m.p. 247°-249°.
Name
9-benzoyl-6-chloro-1,2,3,4-tetrahydrocarbazole-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:9]1[C:21]2[CH2:20][CH:19]([C:22]([OH:24])=[O:23])[CH2:18][CH2:17][C:16]=2[C:15]2[C:10]1=[CH:11][CH:12]=[C:13]([Cl:25])[CH:14]=2)(=O)C1C=CC=CC=1.[OH-].[Na+]>>[Cl:25][C:13]1[CH:14]=[C:15]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:21]1[CH2:20][CH:19]([C:22]([OH:24])=[O:23])[CH2:18][CH2:17][C:16]2=1 |f:1.2|

Inputs

Step One
Name
9-benzoyl-6-chloro-1,2,3,4-tetrahydrocarbazole-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1C2=CC=C(C=C2C=2CCC(CC12)C(=O)O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A stirred mixture of 100 mg
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was further cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake was washed with 10 drops of cold water
DISSOLUTION
Type
DISSOLUTION
Details
The filter cake was dissolved in 20 ml
TEMPERATURE
Type
TEMPERATURE
Details
of warm water, and the resulting warm solution
FILTRATION
Type
FILTRATION
Details
filtration
WASH
Type
WASH
Details
washing with warm water
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C2C=3CCC(CC3NC2=CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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